Gilvocarcin V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

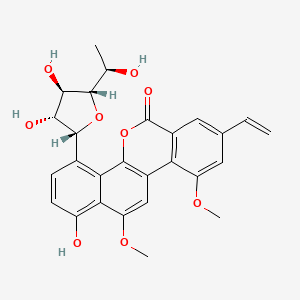

Gilvocarcin V, also known as this compound, is a useful research compound. Its molecular formula is C27H26O9 and its molecular weight is 494.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism of Action

Gilvocarcin V exhibits significant antitumor activity primarily through its ability to intercalate with DNA. This interaction is enhanced by the compound's vinyl side chain, which facilitates a photoactivated cycloaddition reaction with thymine residues in DNA when exposed to near-UV light. This leads to single-strand breaks and covalent binding with DNA, contributing to its cytotoxic effects against various cancer cell lines, including human lung (H460) and breast cancer (MCF-7) cells .

Case Studies

Research has demonstrated that this compound requires low concentrations to exert its antitumor effects while maintaining low toxicity in vivo. For instance, a study reported that derivatives of this compound maintained comparable anticancer activities against multiple cancer cell lines, indicating the potential for developing new analogues with improved efficacy .

Antibiotic Properties

This compound belongs to a family of antibiotics known as benzo[d]naphtho[1,2-b]pyran-6-one C-glycosides. These compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential cellular processes .

Research Findings

Studies have shown that this compound and its derivatives possess significant antimicrobial properties with minimal cytotoxicity towards human cells. For example, recent investigations found that modifications to the vinyl side chain enhanced both the cytotoxicity against cancer cells and the antimicrobial efficacy against bacterial strains .

Immunosuppressive Effects

This compound has been explored for its immunosuppressive properties, making it a candidate for treating autoimmune diseases and preventing transplant rejection. Its ability to modulate immune responses may be attributed to its effects on DNA interactions within immune cells, leading to altered gene expression profiles .

Neuroprotective Potential

Emerging research suggests that this compound may also exhibit neuroprotective effects. Preliminary studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, presenting a potential avenue for developing treatments for neurodegenerative diseases .

Combinatorial Biosynthesis

The biosynthetic pathway of this compound is of great interest for combinatorial biosynthesis. Researchers are investigating ways to manipulate the gene cluster responsible for its production in Streptomyces griseoflavus, aiming to create novel analogues with enhanced biological activities or reduced side effects. This approach could lead to the development of new therapeutic agents based on the structure of this compound .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Intercalates with DNA; induces single-strand breaks | Effective against H460 and MCF-7 cell lines at low concentrations |

| Antibiotic Properties | Exhibits broad-spectrum antimicrobial activity | Active against Staphylococcus aureus and Escherichia coli |

| Immunosuppressive Effects | Modulates immune responses; potential for autoimmune treatments | Alters gene expression in immune cells |

| Neuroprotective Potential | Protects neuronal cells from oxidative stress | Potential applications in neurodegenerative disease treatments |

| Combinatorial Biosynthesis | Manipulation of biosynthetic pathways to create novel analogues | Development of improved therapeutic agents based on Gilvocarcin structure |

Eigenschaften

Molekularformel |

C27H26O9 |

|---|---|

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1 |

InChI-Schlüssel |

XCWHINLKQMCRON-UCDARZNSSA-N |

Isomerische SMILES |

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Kanonische SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Synonyme |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.